PCI 29732

Catalog No.
S538730
CAS No.
330786-25-9
M.F
C22H21N5O
M. Wt
371.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PCI 29732

CAS Number

330786-25-9

Product Name

PCI 29732

IUPAC Name

1-cyclopentyl-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C22H21N5O

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C22H21N5O/c23-21-19-20(26-27(16-6-4-5-7-16)22(19)25-14-24-21)15-10-12-18(13-11-15)28-17-8-2-1-3-9-17/h1-3,8-14,16H,4-7H2,(H2,23,24,25)

InChI Key

GMJUPMONHWAZCP-UHFFFAOYSA-N

SMILES

C1CCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Solubility

Soluble in DMSO

Synonyms

PCI-29732; PCI 29732; PCI29732;

Canonical SMILES

C1CCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Description

The exact mass of the compound 1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is 371.1746 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • PubChem: A search on PubChem, a database of chemical information maintained by the National Institutes of Health (NIH), yielded no specific mentions of its use in research [].
  • Limited Literature: Scientific literature databases haven't shown any recent publications focusing on this particular compound.
  • Chemical Similarity: The core structure of 1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine shares similarities with known bioactive molecules, particularly other pyrazolopyrimidine derivatives. These derivatives have been explored for their potential anti-cancer properties. Further research could investigate if 1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine possesses similar bioactivity.

Future research efforts might explore the following aspects of 1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine:

  • Synthesis and Characterization: Develop efficient methods for synthesizing the compound and characterizing its physical and chemical properties.
  • Biological Activity: Investigate its potential anti-cancer or other biological activities through in vitro and in vivo studies.
  • Mechanism of Action: If biological activity is observed, determine the mechanism by which the compound exerts its effects.

PCI 29732, chemically known as 1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling. This compound has garnered attention in the field of oncology and immunology due to its ability to modulate B-cell activation and proliferation. With a high purity level (≥99% as determined by HPLC), PCI 29732 exhibits an IC50 value of approximately 0.3 nM, indicating its effectiveness in inhibiting BTK activity in various cellular contexts .

As research on this specific compound is limited, its mechanism of action remains unknown. However, considering its structural similarity to Ibrutinib, it might target Bruton's tyrosine kinase (BTK), a protein involved in B-cell signaling. Ibrutinib covalently binds to BTK, inhibiting its activity and affecting B-cell function []. Further investigation is needed to confirm this hypothesis.

PCI 29732 primarily functions as a competitive inhibitor of BTK, blocking its phosphorylation and subsequent signaling pathways. The compound's interaction with BTK leads to the inhibition of downstream signaling events associated with B-cell receptor activation. Specifically, PCI 29732 prevents the phosphorylation of phospholipase C gamma 1 (PLCγ1) and inhibits calcium flux in Ramos B cells, which are indicative of its mechanism of action in disrupting B-cell signaling pathways .

The biological activity of PCI 29732 is characterized by its selective inhibition of BTK, which is critical for B-cell development and function. Studies have shown that PCI 29732 effectively blocks B-cell antigen receptor-mediated gene expression in CD20+ B cells. This inhibition results in decreased transcriptional upregulation of genes associated with B-cell activation, thus demonstrating its potential therapeutic application in conditions characterized by excessive B-cell activation, such as certain lymphomas and autoimmune diseases .

The synthesis of PCI 29732 involves several key steps that typically include the construction of the pyrazolopyrimidine core followed by the introduction of cyclopentyl and phenoxy substituents. While specific synthetic routes may vary, the general process includes:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions: The introduction of cyclopentyl and phenoxy groups is performed via nucleophilic substitution or coupling reactions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Details regarding specific reagents and conditions used in these steps can be found in specialized chemical literature .

PCI 29732 has significant potential applications in therapeutic areas, particularly in treating diseases associated with aberrant B-cell activity. Its primary applications include:

  • Oncology: As a treatment option for various types of B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin lymphoma.
  • Autoimmune Diseases: Potential use in conditions like rheumatoid arthritis and lupus where B-cell activity contributes to disease pathology.
  • Research Tool: Utilized in laboratory studies to investigate B-cell signaling pathways and the role of BTK in immune responses .

Interaction studies have demonstrated that PCI 29732 selectively inhibits BTK without significantly affecting other kinases at comparable concentrations. It has been shown to inhibit Lck and Lyn kinases with Ki values of 4.6 nM and 2.5 nM respectively, indicating a degree of selectivity but also suggesting potential off-target effects that warrant further investigation . These studies highlight the importance of understanding the compound's specificity to optimize its therapeutic applications.

Several compounds share structural or functional similarities with PCI 29732. Below is a comparison highlighting their unique features:

Compound NameChemical StructureBTK Inhibition (IC50)Unique Features
PCI 32765Similar pyrazolo-pyrimidine structure~0.5 nMIrreversible inhibitor
IbrutinibCovalent inhibitor with different scaffold~0.5 nMFirst-in-class BTK inhibitor
AcalabrutinibStructurally distinct~0.5 nMSelective for BTK with improved safety profile

PCI 29732 stands out due to its reversible inhibition mechanism compared to other irreversible inhibitors like PCI 32765 and Ibrutinib. This characteristic may provide advantages in terms of safety profiles and side effect management during therapeutic use .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

371.17461031 g/mol

Monoisotopic Mass

371.17461031 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
Krishnamurty et al. Active site profiling reveals coupling between domains in SRC-family kinases. Nature Chemical Biology, doi: 10.1038/nchembio.1118, published online 11 November 2012 http://www.nature.com/naturechemicalbiology

Explore Compound Types